molecular formula C9H15N3O2 B11778801 3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine

Cat. No.: B11778801
M. Wt: 197.23 g/mol
InChI Key: JGFYYPCQWRIZED-UHFFFAOYSA-N
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Description

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the morpholine ring adds to its versatility and potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of arylamidoximes with n-butanal, followed by oxidation using manganese dioxide . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in an appropriate solvent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Propyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(5-propyl-1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C9H15N3O2/c1-2-3-8-11-9(12-14-8)7-6-13-5-4-10-7/h7,10H,2-6H2,1H3

InChI Key

JGFYYPCQWRIZED-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2COCCN2

Origin of Product

United States

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